

Fenoterol Impurity A CAS number and molecular weight

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Compound of Interest

Compound Name: Fenoterol Impurity A

Cat. No.: B602106

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Technical Guide: Fenoterol Impurity A

This technical guide provides an in-depth overview of **Fenoterol Impurity A**, a known related substance of the bronchodilator drug Fenoterol. The information is intended for researchers, scientists, and professionals involved in drug development and quality control.

Core Compound Information

Fenoterol Impurity A, chemically known as (1RS)-1-(3,5-Dihydroxyphenyl)-2-[[[(1SR)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanol], is a key compound to monitor in the manufacturing and stability testing of Fenoterol-containing pharmaceuticals.

Quantitative Data Summary

The fundamental properties of **Fenoterol Impurity A** are summarized in the table below.

Parameter	Value	Citations
CAS Number	107878-38-6	[1] [2]
Alternate CAS (HBr Salt)	38964-10-2	[1]
Molecular Formula	C ₁₇ H ₂₁ NO ₄	[1]
Molecular Weight	303.36 g/mol	[1]

Analytical Experimental Protocol: Stability-Indicating HPLC Method

The following is a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the determination of Fenoterol and the separation of its impurities, including Impurity A. This method is crucial for quality control and stability studies of Fenoterol drug products.

Objective: To quantify Fenoterol Hydrobromide and resolve it from its degradation products and related impurities.

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

- Column: Reversed-phase C18, 150 mm x 3.9 mm, 5 μ m particle size.
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 30:70 v/v). The aqueous buffer can be prepared by adding 1 ml of triethylamine to 1000 ml of water and adjusting the pH to 5.0 with formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 276 nm.
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.

3. Preparation of Solutions:

- Standard Solution: Prepare a standard solution of Fenoterol Hydrobromide of a known concentration in the mobile phase.

- **Sample Solution:** Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a target concentration of Fenoterol.
- **System Suitability Solution:** A solution of Fenoterol Hydrobromide working standard.

4. System Suitability Test (SST):

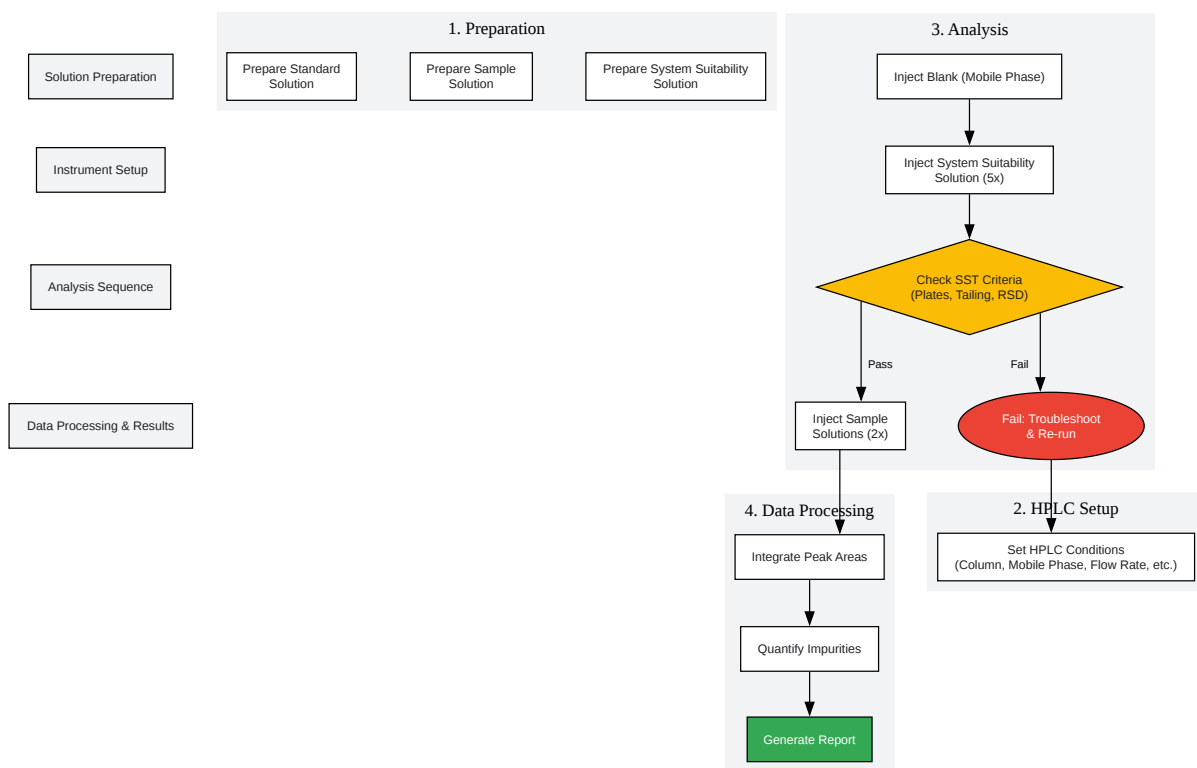
- Before sample analysis, perform replicate injections of the system suitability solution.
- The system is deemed suitable for use if the following criteria are met:
 - Theoretical Plates: Not less than 3000 for the Fenoterol peak.
 - Tailing Factor: Not more than 2.0 for the Fenoterol peak.
 - Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.

5. Analytical Procedure:

- Inject the mobile phase as a blank to ensure no interfering peaks are present.
- Perform five replicate injections of the system suitability solution and verify that the SST criteria are met.
- Inject the sample solutions in duplicate.
- Identify the peaks of Fenoterol and its impurities based on their retention times relative to the standard.
- Calculate the concentration of impurities using the peak area responses.

Logical Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of Fenoterol and its impurities.



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References

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